![molecular formula C23H18N4O2 B2788625 (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone CAS No. 919215-58-0](/img/structure/B2788625.png)
(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
Target of Action
The compound, also known as 1-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxybenzoyl)indolizin-2-amine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets, leading to changes in cellular processes and potentially exhibiting these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, cholinesterase activity, and more .
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, inhibiting cancer cell proliferation, preventing HIV infection, reducing oxidative stress, inhibiting microbial growth, treating tuberculosis, managing diabetes, treating malaria, inhibiting cholinesterase, and more .
Advantages and Limitations for Lab Experiments
The advantages of using (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone in laboratory experiments include its potential as an anticancer and anti-inflammatory agent, as well as its ability to inhibit various signaling pathways. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For the study of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone include further studies to fully understand its mechanism of action, potential side effects, and optimal dosage. It may also be studied for its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases. Additionally, studies may be conducted to develop more efficient and cost-effective methods for its synthesis.
Synthesis Methods
The synthesis of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-methoxybenzaldehyde with 2-aminobenzimidazole in the presence of a base to form the intermediate compound, which is then reacted with 3-acetylindole to form the final product.
Scientific Research Applications
(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-29-15-11-9-14(10-12-15)22(28)21-20(24)19(18-8-4-5-13-27(18)21)23-25-16-6-2-3-7-17(16)26-23/h2-13H,24H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIZEFYOFMGWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2788546.png)
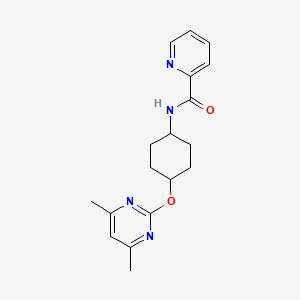
![7-Fluoro-3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2788549.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2788551.png)
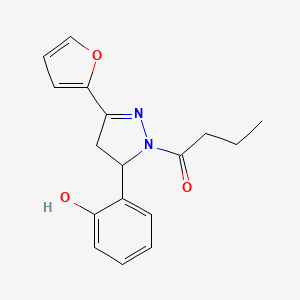
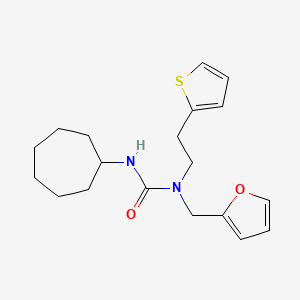
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2788555.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2788556.png)
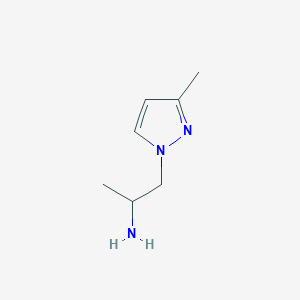
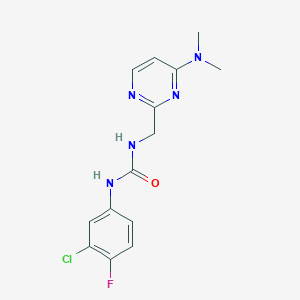
![Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride](/img/structure/B2788561.png)
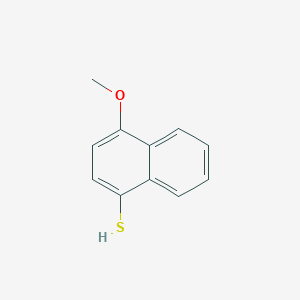
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2788563.png)